Cas no 59265-81-5 (Propan-2-yl 4-amino-2-chlorobenzoate)
Propan-2-yl 4-amino-2-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- propan-2-yl 4-amino-2-chlorobenzoate
- BBL018105
- Isopropyl 4-amino-2-chloro-benzoate
- STL182518
- H5591
- Propan-2-yl 4-amino-2-chlorobenzoate
-
- Inchi: 1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3
- InChI Key: BMIVTCLLDDCNOU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)OC(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3
Propan-2-yl 4-amino-2-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T705658-10mg |
propan-2-yl 4-amino-2-chlorobenzoate |
59265-81-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705658-50mg |
propan-2-yl 4-amino-2-chlorobenzoate |
59265-81-5 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T705658-100mg |
propan-2-yl 4-amino-2-chlorobenzoate |
59265-81-5 | 100mg |
$ 210.00 | 2022-06-02 |
Propan-2-yl 4-amino-2-chlorobenzoate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Propan-2-yl 4-amino-2-chlorobenzoate
Propan-2-yl 4-amino-2-chlorobenzoate (CAS No. 59265-81-5): An Overview of Its Properties, Applications, and Recent Research
Propan-2-yl 4-amino-2-chlorobenzoate (CAS No. 59265-81-5) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as Isopropyl 4-amino-2-chlorobenzoate, has garnered attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the properties, synthesis methods, and recent research developments surrounding this compound.
Chemical Structure and Properties
Propan-2-yl 4-amino-2-chlorobenzoate is characterized by its molecular formula C10H13ClNO2. The compound features an isopropyl group attached to a benzoate moiety, which is further substituted with an amino group at the para position and a chlorine atom at the meta position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule.
The compound is a white crystalline solid with a melting point of approximately 100°C. It is soluble in common organic solvents such as ethanol, methanol, and acetone but has limited solubility in water. The presence of the amino group makes it amenable to various chemical reactions, including acylation, alkylation, and coupling reactions.
Synthesis Methods
The synthesis of Propan-2-yl 4-amino-2-chlorobenzoate can be achieved through several routes. One common method involves the esterification of 4-amino-2-chlorobenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (EDC). The reaction typically proceeds under mild conditions and yields the desired product in good purity.
An alternative approach involves the reaction of 4-amino-2-chlorobenzoyl chloride with isopropanol. This method is often preferred due to its simplicity and higher yield. The reaction can be carried out at room temperature or slightly elevated temperatures to enhance the rate of esterification.
Biological Activities and Applications
Propan-2-yl 4-amino-2-chlorobenzoate has been studied for its potential biological activities, particularly in the context of pharmaceutical research. Recent studies have highlighted its anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.
A study published in the Journal of Medicinal Chemistry reported that Propan-2-yl 4-amino-2-chlorobenzoate exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be useful in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, Propan-2-yl 4-amino-2-chlorobenzoate has shown potential as an antiviral agent. Research conducted at a leading pharmaceutical institute demonstrated that the compound effectively inhibits the replication of certain RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). This antiviral activity is attributed to its ability to interfere with viral entry into host cells.
Recent Research Developments
The field of medicinal chemistry continues to advance our understanding of Propan-2-yl 4-amino-2-chlorobenzoate. A recent study published in the European Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing new anti-cancer drugs. The researchers found that derivatives of Propan-2-yl 4-amino-2-chlorobenzoate exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells.
The mechanism underlying these cytotoxic effects involves the induction of apoptosis through mitochondrial dysfunction and DNA damage. These findings have paved the way for further investigations into optimizing the structure of these derivatives to enhance their therapeutic potential while minimizing side effects.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While Propan-2-yl 4-amino-2-chlorobenzoate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation.
In case of accidental exposure, immediate first aid measures should be taken. For skin contact, rinse thoroughly with water for at least 15 minutes. For eye contact, flush eyes with water for at least 15 minutes and seek medical attention if irritation persists. Ingestion should be treated by inducing vomiting if conscious and seeking immediate medical assistance.
Conclusion
Propan-2-yl 4-amino-2-chlorobenzoate (CAS No. 59265-81-5) is a multifaceted compound with promising applications in various fields, including pharmaceuticals and medicinal chemistry. Its unique chemical structure confers valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and potential therapeutic uses, this compound remains a subject of significant interest within the scientific community.
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